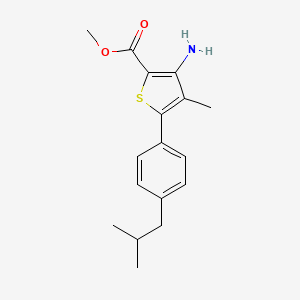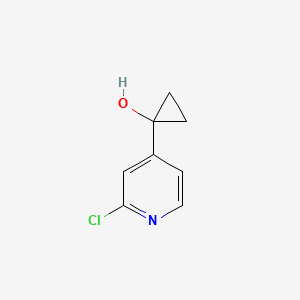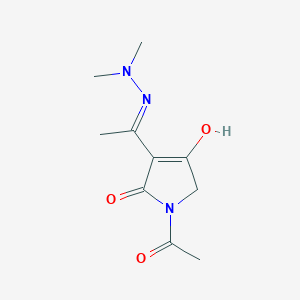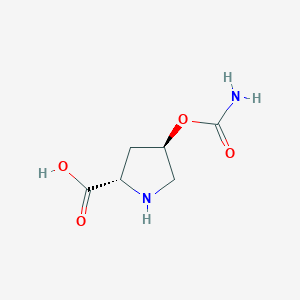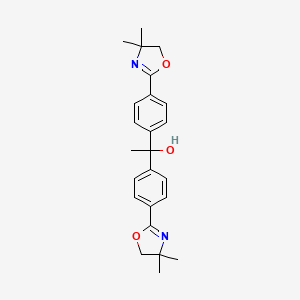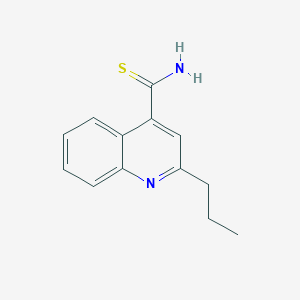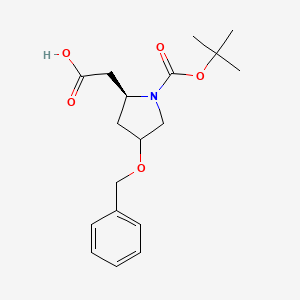
2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxy group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and tert-butoxycarbonyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
2-((2S)-4-(Methoxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-((2S)-4-(Benzyloxy)-1-(acetyl)pyrrolidin-2-yl)acetic acid: Similar structure but with an acetyl group instead of a tert-butoxycarbonyl group.
Uniqueness
2-((2S)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is unique due to the combination of the benzyloxy and tert-butoxycarbonyl groups, which can provide specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development.
属性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15?/m0/s1 |
InChI 键 |
JMUKNEBKTDVWBE-MLCCFXAWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
